molecular formula C14H17N3O2 B1403685 ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate CAS No. 1268052-53-4

ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1403685
CAS No.: 1268052-53-4
M. Wt: 259.3 g/mol
InChI Key: ZJINLJFYSNVOHS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The complete International Union of Pure and Applied Chemistry name accurately describes the compound's structural features through a methodical approach that identifies the pyrazole ring system as the primary structural framework. The nomenclature systematically accounts for the substitution pattern, beginning with the ethyl carboxylate group at position 4 of the pyrazole ring, the amino group at position 5, and the 4-ethylphenyl substituent at position 1 of the heterocyclic system. This naming convention ensures unambiguous identification of the compound's structural arrangement and distinguishes it from other related pyrazole derivatives that may possess similar but distinct substitution patterns.

The structural representation of this compound can be precisely described through its Simplified Molecular Input Line Entry System notation, which reads as CCOC(=O)C1=C(N)N(N=C1)C1=CC=C(CC)C=C1. This linear representation captures the complete connectivity of all atoms within the molecule, providing a computer-readable format that accurately conveys the three-dimensional relationships between functional groups. The pyrazole ring forms the central structural element, with the nitrogen atoms at positions 1 and 2 establishing the heterocyclic character of the compound. The carboxylate ester functionality extends from position 4 of the ring, while the amino group occupies position 5, creating a specific electronic environment that influences the compound's chemical behavior. The 4-ethylphenyl group attached to nitrogen-1 introduces additional structural complexity and contributes to the compound's overall molecular architecture.

Table 1: Structural Components and Positioning

Position Substituent Chemical Group Type Functional Significance
1 4-ethylphenyl Aromatic ring system Provides hydrophobic character
4 Ethyl carboxylate Ester functional group Contributes to molecular polarity
5 Amino group Primary amine Introduces basic character
Ring Pyrazole Five-membered heterocycle Core structural framework

Molecular Formula and Molecular Weight Calculations

The molecular formula C₁₄H₁₇N₃O₂ represents the precise atomic composition of this compound, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This empirical formula provides fundamental information about the compound's elemental composition and serves as the basis for calculating various molecular properties. The molecular weight calculation derives from the sum of atomic masses for all constituent atoms, yielding a value of 259.309 grams per mole when calculated using standard atomic mass units. This molecular weight places the compound within the range of medium-sized organic molecules, making it suitable for various analytical techniques and research applications.

The distribution of atoms within the molecular formula reflects the compound's structural complexity and functional diversity. The fourteen carbon atoms form the backbone of the molecule, distributed among the pyrazole ring system, the phenyl ring, the ethyl groups, and the carboxylate functionality. The seventeen hydrogen atoms provide the necessary saturation for the organic framework while maintaining the compound's stability under standard conditions. The three nitrogen atoms play crucial roles in defining the compound's chemical character, with two nitrogen atoms forming part of the pyrazole heterocycle and one nitrogen atom constituting the amino substituent. The two oxygen atoms belong exclusively to the carboxylate ester group, contributing to the compound's polarity and potential for hydrogen bonding interactions.

Table 2: Molecular Composition and Mass Distribution

Element Number of Atoms Atomic Mass (amu) Total Contribution (amu) Percentage by Mass
Carbon 14 12.011 168.154 64.84%
Hydrogen 17 1.008 17.136 6.61%
Nitrogen 3 14.007 42.021 16.20%
Oxygen 2 15.999 31.998 12.34%
Total 36 - 259.309 100.00%

Properties

IUPAC Name

ethyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-10-5-7-11(8-6-10)17-13(15)12(9-16-17)14(18)19-4-2/h5-9H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJINLJFYSNVOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route via Hydrazine Condensation

Methodology:
The most widely reported preparation involves the condensation of phenylhydrazine derivatives with ethyl 2-cyano-3-ethoxyacrylate or related unsaturated ketones under reflux conditions in ethanol. This approach is supported by the findings in the literature where the reaction of unsaturated ketones with hydrazides yields pyrazole derivatives with high regioselectivity and satisfactory yields.

Reaction Conditions:

  • Solvent: Ethanol (reflux)
  • Temperature: Reflux conditions (~78°C)
  • Duration: Typically 16 hours, with some variations depending on substrate reactivity
  • Catalyst: Often none, but acid catalysis (e.g., acetic acid) can enhance cyclization efficiency

Reaction Mechanism:
The process involves nucleophilic attack by hydrazine on the activated double bond of the unsaturated ketone, followed by cyclization and dehydration to form the pyrazole ring. The amino group at position 5 is introduced via hydrazine's amino functionality, while the ester group at position 4 originates from the starting α,β-unsaturated ester.

Research Findings:

  • Reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine yields the corresponding pyrazole with yields ranging from 60% to 96% (see)
  • Substituted hydrazines, such as 4-ethylphenylhydrazine, can be employed to introduce the 4-ethylphenyl substituent at N-1 of the pyrazole ring

Alternative Synthetic Strategy via Abnormal Beckmann Rearrangement

Methodology:
Another approach involves the abnormal Beckmann rearrangement of o-chloroaldehyde derivatives, which can lead to the formation of amino-substituted pyrazoles. This method is detailed in, where the rearrangement of specific aldehyde precursors under acidic conditions yields the desired pyrazole core.

Reaction Conditions:

  • Reagent: Concentrated sulfuric acid or polyphosphoric acid (PPA)
  • Temperature: Elevated (around 100°C)
  • Solvent: Typically used in a suitable inert solvent or neat conditions

Mechanism:
The rearrangement involves migration of the acyl or amino group from the oxime to the nitrogen atom, forming a heterocyclic ring. Subsequent functionalization introduces the ester group at position 4 and amino group at position 5.

Research Findings:

  • The method provides access to pyrazoles with various substitutions, including the 4-ethylphenyl group, with moderate to good yields (50–70%)

Data Summary and Comparative Table

Method Key Reagents Solvent Temperature Reaction Time Yield Range Advantages Limitations
Hydrazine Condensation Phenylhydrazine derivatives + ethyl 2-cyano-3-ethoxyacrylate Ethanol Reflux (~78°C) 4–16 hours 60–96% High regioselectivity, broad substrate scope Requires pure hydrazines, possible side reactions
Beckmann Rearrangement o-Chloroaldehyde derivatives Inert solvent or neat ~100°C Variable 50–70% Access to diverse substitutions Harsh conditions, moderate yields

Notes on Reaction Conditions and Purification

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures to isolate pure pyrazole derivatives.
  • Characterization: Confirmed via NMR (^1H, ^13C), IR spectroscopy, and mass spectrometry.
  • Storage: Stable at 2–8°C under inert atmosphere, protected from light and moisture.

Research Findings and Trends

  • The condensation approach is favored for its simplicity and high yields, especially when optimized with acid catalysis.
  • The use of substituted hydrazines allows for structural diversification, enabling the synthesis of various analogs with potential biological activity.
  • The Beckmann rearrangement provides an alternative route, especially when starting from suitable aldehyde precursors, but often with moderate yields and harsher conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in the body. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Ethyl 5-amino-1-(4-substituted phenyl)-1H-pyrazole-4-carboxylate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Biological Activity
Target Compound: 4-Ethylphenyl 4-Ethylphenyl C₁₄H₁₇N₃O₂ 259.3 Not reported Not reported Under investigation
4-Bromophenyl analog 4-Bromophenyl C₁₂H₁₂BrN₃O₂ 310.15 138907-71-8 Not reported Antibiotic adjuvant potential
4-Fluorophenyl analog 4-Fluorophenyl C₁₂H₁₂FN₃O₂ 249.24 138907-68-3 153–154 Not explicitly stated
4-Methoxyphenyl analog 4-Methoxyphenyl C₁₃H₁₅N₃O₃ 261.28 MFCD00973938 Not reported Antitumor activity
4-Iodophenyl analog 4-Iodophenyl C₁₂H₁₂IN₃O₂ 357.15 1019009-81-4 Not reported Not explicitly stated
4-tert-Butylphenyl analog 4-tert-Butylphenyl C₁₆H₂₁N₃O₂ 287.36 203123-01-7 Not reported Kinase inhibition

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (Br, F, I): Increase molecular weight and lipophilicity. Electron-Donating Groups (OCH₃, C₂H₅): The methoxy group (C₁₃H₁₅N₃O₃) improves polarity and aqueous solubility, while the ethyl group balances lipophilicity and steric effects .

4-Methoxyphenyl: Exhibited antitumor activity in molecular docking studies, likely due to enhanced hydrogen bonding with target proteins . 4-tert-Butylphenyl: Acted as a kinase inhibitor, suggesting utility in cancer therapy .

Synthetic Methods: All analogs are synthesized via similar routes, such as: Condensation of hydrazine derivatives with ethoxymethylenecyanoacetate . Alkylation reactions using alkyl halides under basic conditions (e.g., K₂CO₃/DMF) .

Biological Activity

Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 245.28 g/mol
  • Melting Point : 114–116 °C
  • CAS Number : 15001-11-3

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line Inhibition (%) Reference
HepG2 (Liver Cancer)54.25%
HeLa (Cervical Cancer)38.44%
GM-6114 (Normal Fibroblasts)19.94% (inactive)

These results suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index.

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Various derivatives of pyrazole compounds have been studied for their COX-1 and COX-2 inhibitory activities, with some derivatives exhibiting significant anti-inflammatory effects:

Compound COX-2 Selectivity Index Activity
Compound 125a8.22High anti-inflammatory profile
Compound 125b9.31Minimal degenerative changes in tissues

In vivo studies utilizing carrageenan-induced paw edema models further confirmed the anti-inflammatory potential of these compounds, demonstrating effective edema inhibition percentages compared to standard treatments like celecoxib.

3. Enzyme Inhibition and Mechanisms

The mechanism of action for this compound involves enzyme inhibition, particularly targeting cyclooxygenase pathways which are crucial in mediating inflammation and pain responses. The structure-activity relationship (SAR) studies suggest that modifications at the aryl moiety can significantly alter biological activity, emphasizing the importance of molecular design in drug development.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound, against multiple cancer types. The findings indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity against lung and colon cancer cells while maintaining low toxicity to normal cell lines.

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory properties of pyrazole derivatives, researchers found that this compound significantly reduced inflammation markers in animal models without adverse effects on gastric mucosa, suggesting a safer profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

How can the synthetic route of ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate be optimized to improve yield and purity?

Basic Research Question
The synthesis of pyrazole derivatives typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For this compound, key steps include:

  • Cyclocondensation : Using ethyl acetoacetate and 4-ethylphenylhydrazine under reflux in ethanol .
  • Amination : Introducing the amino group via nucleophilic substitution or reductive amination .
    Methodological Optimization :
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove residues.
  • Catalysis : Transition metal catalysts (e.g., Ru complexes) improve regioselectivity in multi-step reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

What spectroscopic and computational methods are most effective for characterizing the structure of this compound?

Basic Research Question
Experimental Characterization :

  • ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and amino group (δ 5.0–6.0 ppm if free) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300–3500 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    Computational Methods :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict vibrational frequencies and electronic properties .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amino-to-ester hydrogen bonds) .

How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity in related pyrazole derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., –Cl, –CF₃): Enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Amino Group : Improves solubility and enables hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Phenyl Substitution : 4-Ethylphenyl vs. 4-fluorophenyl alters steric bulk and electronic effects, impacting receptor binding .
    Experimental Validation :
  • In Vitro Assays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
  • Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) or antimicrobial targets using AutoDock Vina .

How can researchers resolve contradictions in reported biological data for pyrazole analogs?

Advanced Research Question
Case Study : Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition vs. non-selectivity):

  • Experimental Variables : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or assay conditions (e.g., serum concentration) .
  • Metabolic Stability : Hepatic microsomal assays (e.g., rat liver S9 fractions) assess whether metabolites contribute to observed effects .
    Statistical Approaches :
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in derivatives with –NH₂ and –COOEt groups) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values and compare across studies .

What computational strategies predict the compound’s reactivity in novel chemical reactions?

Advanced Research Question
Reaction Pathway Prediction :

  • Quantum Mechanical Calculations : Employ Gaussian 16 with M06-2X/def2-TZVP to model nucleophilic attack at the pyrazole C-4 position .
  • Machine Learning : Train models on existing pyrazole reaction datasets to forecast regioselectivity in amination or ester hydrolysis .
    Experimental Validation :
  • Kinetic Studies : Monitor reaction progress via HPLC to compare predicted vs. observed product ratios .

How does the compound’s stability under varying pH and temperature conditions impact its use in biological assays?

Basic Research Question
Stability Profiling :

  • pH Stability : Incubate in buffers (pH 1–13) and analyze degradation via LC-MS. Amino and ester groups are prone to hydrolysis in acidic/basic conditions .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (e.g., ester cleavage >150°C) .
    Biological Implications :
  • Storage Recommendations : Store at –20°C in anhydrous DMSO to prevent ester hydrolysis .

What are the limitations of current pharmacological studies on this compound, and how can they be addressed?

Advanced Research Question
Identified Gaps :

  • Selectivity : Many studies lack profiling against off-target receptors (e.g., GPCRs, ion channels) .
  • In Vivo Data : Limited pharmacokinetic (PK) studies on bioavailability and half-life .
    Methodological Solutions :
  • High-Throughput Screening : Use Eurofins Panlabs’ SafetyScreen44 for comprehensive off-target profiling .
  • Rodent PK Studies : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.